molecular formula C27H24O6 B13151200 Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) CAS No. 49609-90-7

Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate)

Cat. No.: B13151200
CAS No.: 49609-90-7
M. Wt: 444.5 g/mol
InChI Key: AUUMFIMNKQXRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) is an organic compound with the molecular formula C27H24O6 and a molecular weight of 444.48 g/mol . It is a derivative of naphthalene, characterized by the presence of methoxy and ester functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) typically involves the esterification of 4,4’-methylenebis(3-methoxy-2-naphthoic acid) with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) is unique due to its specific substitution pattern on the naphthalene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

49609-90-7

Molecular Formula

C27H24O6

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 3-methoxy-4-[(2-methoxy-3-methoxycarbonylnaphthalen-1-yl)methyl]naphthalene-2-carboxylate

InChI

InChI=1S/C27H24O6/c1-30-24-20(18-11-7-5-9-16(18)13-22(24)26(28)32-3)15-21-19-12-8-6-10-17(19)14-23(25(21)31-2)27(29)33-4/h5-14H,15H2,1-4H3

InChI Key

AUUMFIMNKQXRBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)OC)CC3=C(C(=CC4=CC=CC=C43)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.